羟基-α-山椒醇

描述

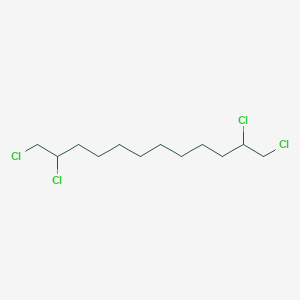

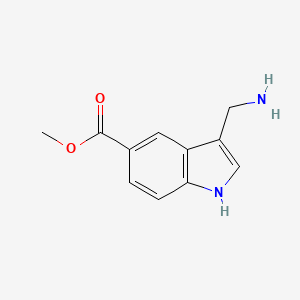

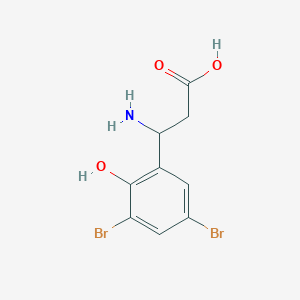

Hydroxy-alpha-sanshool is a molecule found in plants from the genus Zanthoxylum . It is believed to be responsible for the numbing and tingling sensation caused by eating food cooked with Sichuan peppercorns and Uzazi . The chemical structure of hydroxy-alpha-sanshool resembles capsaicin as both are fatty acid amides .

Synthesis Analysis

Hydroxy-alpha-sanshool was synthesized in a 13% overall yield through eight steps, which included two Wittig reactions that were used to form the carbon skeleton with ethyl 2-oxoacetate and 2E,4E-hexadienal being reacted with the appropriate ylides .

Molecular Structure Analysis

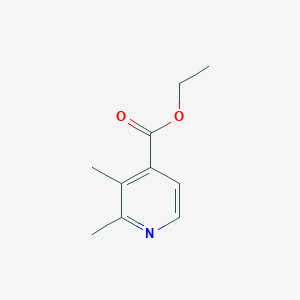

The chemical formula of Hydroxy-alpha-sanshool is C16H25NO2 . It has a molar mass of 263.381 g·mol −1 .

Chemical Reactions Analysis

Hydroxy-alpha-sanshool was synthesized through a process that included two Wittig reactions to form the carbon skeleton . The process also involved the use of ethyl 2-oxoacetate and 2E,4E-hexadienal .

Physical And Chemical Properties Analysis

Hydroxy-alpha-sanshool is a potent agonist of TRPV1/TRPA1 as well as antagonist/blocker of KCNK3/KCNK9/KCNK18 channels .

科学研究应用

胃肠道动力增强

- 背景: 山椒含有HAS,与促进胃肠激素(如促胃动素)分泌有关。 这种效应可能与胃肠道动力增强有关 .

TRPV1/TRPA1激动剂和KCNK通道调节

- 机制: 与辣椒素类似,HAS作为疼痛整合通道TRPV1和TRPA1的激动剂。 然而,它也抑制串联孔域钾通道KCNK3、KCNK9和KCNK18,这与其作用有关 .

代谢效应

抗炎特性

神经保护作用

抗氧化活性

总之,羟基-α-山椒醇在从胃肠健康到疼痛调节和代谢紊乱的各个领域都具有前景。进一步研究对于释放其全部潜力并指导其在医学和治疗中的应用至关重要。 🌿🔬

安全和危害

未来方向

Recent studies have explored the effects of Hydroxy-alpha-sanshool on the intestinal metabolites of insulin-resistant mice . Another study evaluated the antioxidant properties of sanshools from the Zanthoxylum genus . These studies suggest potential future directions for the use of Hydroxy-alpha-sanshool in medical and health-related applications.

作用机制

Hydroxy-alpha-sanshool is a fascinating molecule found in plants from the genus Zanthoxylum. It is known for its unique pungent and tingling sensation when consumed, which has sparked interest in understanding its mechanism of action .

Target of Action

Hydroxy-alpha-sanshool primarily targets the transient receptor potential cation channels, subfamily V, member 1 (TRPV1) and transient receptor potential cation channel, subfamily A, member 1 (TRPA1) in sensory neurons . These channels are responsible for the sensations induced by various spices and food additives . Hydroxy-alpha-sanshool also targets the tandem pore domain potassium channels KCNK3, KCNK9, and KCNK18 .

Mode of Action

Hydroxy-alpha-sanshool acts as an agonist at the pain integration channels TRPV1 and TRPA1 . It excites D-hair afferent nerve fibers, a distinct subset of the sensitive light touch receptors in the skin, and targets novel populations of Aβ and C-fiber nerve fibers . It also inhibits the tandem pore domain potassium channels KCNK3, KCNK9, and KCNK18 .

Biochemical Pathways

The activation of TRPV1 and TRPA1 by hydroxy-alpha-sanshool explains its unique pungent, tingling sensation . It also affects the linoleic acid and tyrosine metabolism pathways .

Pharmacokinetics

Hydroxy-alpha-sanshool is stably metabolized in human and rat liver microsomes and human hepatocytes . It has strong inhibitory effects on CYP2C9 and CYP2D6 of human liver microsomes . In vivo pharmacokinetic study shows that hydroxy-alpha-sanshool is rapidly absorbed in rats after oral administration .

Result of Action

The activation of TRPV1 and TRPA1 by hydroxy-alpha-sanshool results in a unique pungent, tingling sensation . It also induces colonic motor activity in rat proximal colon .

Action Environment

The effects of hydroxy-alpha-sanshool can be influenced by environmental factors such as diet. For instance, a high-fat and high-sugar diet can induce insulin resistance, and the intervention of hydroxy-alpha-sanshool effectively reverses these changes .

生化分析

Biochemical Properties

Hydroxy-alpha-sanshool plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels, which are involved in pain and temperature sensation . Additionally, hydroxy-alpha-sanshool inhibits tandem pore domain potassium channels such as KCNK3, KCNK9, and KCNK18 . These interactions are primarily responsible for the compound’s sensory effects.

Cellular Effects

Hydroxy-alpha-sanshool exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, hydroxy-alpha-sanshool has been shown to affect insulin-resistant mice by regulating gut microbiota and metabolites, impacting lipid and amino acid metabolism pathways . This compound also excites D-hair afferent nerve fibers, a subset of sensitive light-touch receptors in the skin, and targets novel populations of Aβ and C-fiber nerve fibers .

Molecular Mechanism

The molecular mechanism of hydroxy-alpha-sanshool involves its interaction with specific ion channels and receptors. It acts as a potent agonist of TRPV1 and TRPA1 channels, leading to the activation of these pain integration channels . Additionally, hydroxy-alpha-sanshool inhibits tandem pore domain potassium channels, such as KCNK3, KCNK9, and KCNK18, which are primarily responsible for its sensory effects . These interactions result in the excitation of sensory neurons and the induction of tingling paresthesia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydroxy-alpha-sanshool change over time. Studies have shown that hydroxy-alpha-sanshool is rapidly absorbed in rats after oral administration . The compound’s stability and degradation have been investigated, revealing that it stably metabolizes in human and rat liver microsomes and human hepatocytes . Long-term effects on cellular function have also been observed, including the regulation of gut microbiota and metabolites in insulin-resistant mice .

Dosage Effects in Animal Models

The effects of hydroxy-alpha-sanshool vary with different dosages in animal models. In insulin-resistant mice, hydroxy-alpha-sanshool was administered by gavage for 28 days, resulting in significant changes in key serum indexes and gut microbiota composition . Higher doses of hydroxy-alpha-sanshool have been associated with hepatotoxic effects, including increased levels of triglycerides, total cholesterol, and liver enzymes . These findings highlight the importance of dosage considerations in the use of hydroxy-alpha-sanshool.

Metabolic Pathways

Hydroxy-alpha-sanshool is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid and amino acid metabolism . The compound has been shown to affect metabolic flux and metabolite levels, particularly in the context of insulin resistance . Additionally, hydroxy-alpha-sanshool has strong inhibitory effects on cytochrome P450 enzymes CYP2C9 and CYP2D6 in human liver microsomes .

Transport and Distribution

The transport and distribution of hydroxy-alpha-sanshool within cells and tissues involve interactions with specific transporters and binding proteins. The compound is rapidly absorbed in rats after oral administration and binds nonspecifically to human plasma proteins . Its distribution within tissues and cells is influenced by its interactions with various biomolecules, affecting its localization and accumulation.

Subcellular Localization

Hydroxy-alpha-sanshool’s subcellular localization and activity are influenced by targeting signals and post-translational modifications. The compound’s primary targets include ion channels and receptors located in the plasma membrane . These interactions play a crucial role in its sensory effects and overall function within cells.

属性

IUPAC Name |

(2E,6Z,8E,10E)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFKHAVGGJJQFF-UEOYEZOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C\CC/C=C/C(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700212 | |

| Record name | Hydroxy-alpha-sanshool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83883-10-7 | |

| Record name | Hydroxy-α-sanshool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83883-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxy-alpha-sanshool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Hydroxy-alpha-sanshool (HAS) interact with its target and what are the downstream effects?

A: HAS primarily interacts with Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels found on sensory neurons. [] Instead of activating these channels directly, HAS acts by inhibiting two-pore potassium channels, leading to neuronal depolarization and the sensation of tingling or numbness. [, ] This interaction with TRPV1 and TRPA1 is believed to be responsible for the unique pungent, tingling sensation associated with Szechuan pepper. [] Furthermore, research indicates that HAS might induce analgesia through the inhibition of voltage-gated sodium channels. []

Q2: What is known about the structure of Hydroxy-alpha-sanshool?

A: Hydroxy-alpha-sanshool is an alkylamide. [] While the provided abstracts don't specify the exact molecular formula, weight, or spectroscopic data, they highlight that its structure shares similarities with Hydroxy-beta-sanshool. [] Both compounds are major constituents of the alkylamide fraction found in Zanthoxylum plants, which are commonly known as Szechuan peppers. []

Q3: What is the role of Hydroxy-alpha-sanshool in influencing insulin resistance and gut microbiota?

A: A study on insulin-resistant mice revealed that HAS administration significantly impacted their gut health. [] HAS effectively reversed the elevated levels of glycosylated serum protein (GSP), glycosylated hemoglobin (GHb), triglycerides (TG), and total cholesterol (TC) observed in the model group. [] Moreover, HAS demonstrated a positive influence on the gut microbiota by increasing species diversity and richness, which were diminished in the insulin-resistant mice. [] These findings suggest that HAS might play a role in alleviating insulin resistance by modulating gut microbiota composition and affecting lipid and amino acid metabolic pathways. []

Q4: Are there any known toxicological concerns associated with Hydroxy-alpha-sanshool?

A4: While HAS is a common food additive and generally considered safe for consumption, the provided research abstracts don't offer detailed toxicological data. Further investigation is needed to establish its safety profile comprehensively, including potential long-term effects.

Q5: What analytical methods are typically employed to study Hydroxy-alpha-sanshool?

A: Various techniques are used to analyze HAS, including High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (HPLC-NMR) for identification and quantification. [] Additionally, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS) are utilized to analyze the essential oil composition of plants containing HAS. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-3-[[(4-methylphenyl)sulfonyl]amino]benzoic acid](/img/structure/B1504281.png)

![5-Bromo-2-[(4,4-dimethoxycyclohexa-2,5-dien-1-ylidene)(phenyl)methyl]phenol](/img/structure/B1504291.png)